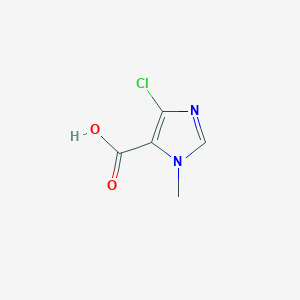
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by a chlorine atom at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position. It is a colorless crystalline solid, soluble in water and organic solvents, and is commonly used as an intermediate in chemical synthesis and as a catalyst in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid typically involves the chlorination and carboxylation of imidazole derivatives. One common method is the reaction of 4-chloroimidazole with methyl iodide under basic conditions to introduce the methyl group at the 1st position. This is followed by carboxylation using carbon dioxide in the presence of a strong base to form the carboxylic acid group at the 5th position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial or anticancer properties.
Industry: Employed as an additive in coatings, rubber, and resins to enhance their properties .
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-4-carboxylic acid: Lacks the chlorine atom at the 4th position.
4-Chloroimidazole-5-carboxylic acid: Lacks the methyl group at the 1st position.
4-Chloro-1-methylimidazole: Lacks the carboxylic acid group at the 5th position .
Uniqueness
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid is unique due to the presence of all three functional groups (chlorine, methyl, and carboxylic acid) on the imidazole ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H5ClN2O2 |
|---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
5-chloro-3-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,1H3,(H,9,10) |
InChI Key |
VLDIILVESKLJFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















